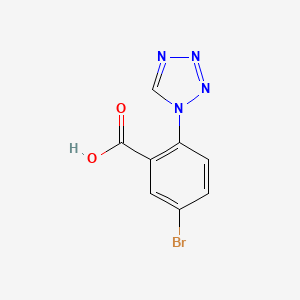

5-bromo-2-(1H-tetrazol-1-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antibacterial Activity

Tetrazole derivatives, including “5-bromo-2-(1H-tetrazol-1-yl)benzoic acid”, have been found to exhibit significant antibacterial activity . The synthesized compounds were screened for their antibacterial activities . Tetrazoles have a wide range of biological activities, including antibacterial .

Anticancer Activity

The compounds synthesized from “5-bromo-2-(1H-tetrazol-1-yl)benzoic acid” have shown promising anticancer activity . Cytotoxicity results revealed that synthesized compounds exhibited fine activity against the A549 cell line with acceptable IC50 values .

Anti-Tuberculosis Activity

The synthesized compounds were also screened for their anti-TB activities . Tetrazoles have been found to exhibit antimycobacterial activities .

Antifungal Activity

Tetrazoles, including “5-bromo-2-(1H-tetrazol-1-yl)benzoic acid”, have been found to exhibit antifungal activities .

Anti-Inflammatory Activity

Tetrazoles have been found to exhibit anti-inflammatory activities . This suggests that “5-bromo-2-(1H-tetrazol-1-yl)benzoic acid” could potentially be used in the treatment of inflammatory conditions.

Antihypertensive Activity

The synthesized compounds belong to the sartans family, biphenyl tetrazole is one of the most commonly used drug moieties used in the treatment of hypertension . Research shows that high blood pressure may lead to a bacterial infection .

Energetic Material

Although not directly related to “5-bromo-2-(1H-tetrazol-1-yl)benzoic acid”, it’s worth noting that some tetrazole derivatives have been found to be promising candidates for application as high-performance energetic materials .

Other Pharmaceutical Applications

Tetrazoles have a wide range of other pharmaceutical activities, including analgesic, antinociceptive, antidiabetic, anticonvulsant, and cyclooxygenase inhibitory activities . This suggests that “5-bromo-2-(1H-tetrazol-1-yl)benzoic acid” could potentially have a wide range of applications in pharmaceutical research.

Mechanism of Action

Target of Action

It’s known that tetrazoles, a key component of this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry .

Mode of Action

The mode of action of 5-bromo-2-(1H-tetrazol-1-yl)benzoic acid involves its interaction with its targets. Tetrazoles, such as the one present in this compound, have specific thermochemical properties and exhibit multiple reactivity . They can act as acids and bases, and also have the possibility of prototropic annular tautomerism .

Biochemical Pathways

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .

Pharmacokinetics

It’s known that tetrazoles escape most of the phase ii bio-transformation of carboxylic acids .

Result of Action

Compounds containing tetrazole motifs have been used in various drug pharmacophores and have shown significant biological importance .

Action Environment

The action, efficacy, and stability of 5-bromo-2-(1H-tetrazol-1-yl)benzoic acid can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy. It’s known that tetrazoles are generally insoluble in water at room temperature, but soluble in some organic solvents .

properties

IUPAC Name |

5-bromo-2-(tetrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDDNPPUMBJFJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-(1H-tetrazol-1-yl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2604188.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2604191.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2604196.png)

![4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2604199.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2604202.png)

![3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/no-structure.png)